2-Isopropyl-4-methylthiazol-5-amine
Overview
Description
“2-Isopropyl-4-methylthiazol-5-amine” is a chemical compound . It is also known as “Peach thiazole” or "Tropical thiazole" . The compound has a molecular formula of C7H11NS and a molecular weight of 141.23 . It is used in scientific research and has diverse applications, ranging from drug discovery to the synthesis of new organic molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Isopropyl-4-methylthiazol-5-amine” include a molecular weight of 141.23 . It is also mentioned that the compound is a liquid at 20°C .
Scientific Research Applications
Tautomeric Equilibrium Influence
Research on derivatives of 2-amino-4-methylthiazole, which share structural similarities with 2-Isopropyl-4-methylthiazol-5-amine, indicates that substituents on the thiazole ring significantly affect tautomeric equilibrium. This equilibrium plays a crucial role in the chemical behavior and reactivity of these compounds, impacting their potential applications in various fields, including materials science and pharmaceuticals (Hyengoyan et al., 2005).
Antimicrobial and Docking Activities
A study involving the design and synthesis of 5-(methylthio)-4-(H)-1,2,4-triazole-2-amine and its derivatives, which are structurally related to 2-Isopropyl-4-methylthiazol-5-amine, demonstrated significant antimicrobial activity. The research highlighted the potential of these compounds in developing new antimicrobial agents, with in vitro and in silico studies corroborating their effectiveness (Kadam, 2023).
Photophysical Properties
The synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole, closely related to 2-Isopropyl-4-methylthiazol-5-amine, revealed interesting photophysical properties. These compounds exhibited significant luminescence, with potential applications in optoelectronic devices and fluorescence-based bioimaging techniques (Murai et al., 2017).
Novel Anellated Pyranosides Synthesis
Research on the synthesis of novel anellated pyranosides using precursors structurally related to 2-Isopropyl-4-methylthiazol-5-amine demonstrated the versatility of these compounds in synthesizing complex organic structures. These findings could have implications in the synthesis of nucleoside analogues and other biologically relevant molecules (Ruiz et al., 2004).
Anticancer Activity
Derivatives of isothiazolopyridine, structurally related to 2-Isopropyl-4-methylthiazol-5-amine, have shown a broad spectrum of anticancer activity in preliminary studies. These compounds, particularly those with a 2-hydroxypropylene spacer, have potential applications in developing new anticancer therapies (Świątek & Malinka, 2004).
Solubility and Thermodynamics
The solubility and thermodynamic properties of 2-amino-5-methylthiazole, a compound closely related to 2-Isopropyl-4-methylthiazol-5-amine, were extensively studied. Understanding these properties is crucial for the development of pharmaceutical formulations and for optimizing industrial processes involving these compounds (Chen et al., 2017).
Future Directions
While specific future directions for “2-Isopropyl-4-methylthiazol-5-amine” are not directly mentioned in the search results, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . This suggests that there could be future research opportunities in exploring the potential uses of “2-Isopropyl-4-methylthiazol-5-amine” in various applications.
properties
IUPAC Name |
4-methyl-2-propan-2-yl-1,3-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-4(2)7-9-5(3)6(8)10-7/h4H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBUXALZAMJRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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